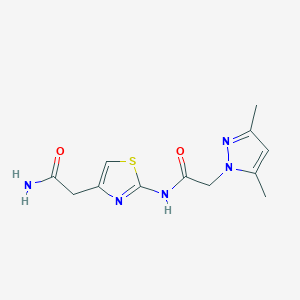

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-7-3-8(2)17(16-7)5-11(19)15-12-14-9(6-20-12)4-10(13)18/h3,6H,4-5H2,1-2H3,(H2,13,18)(H,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKGLGLFDLTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=NC(=CS2)CC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions could be used to modify the functional groups within the molecule.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation might yield different thiazole derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Oncology

Research indicates that compounds with similar structures have shown promise in targeting specific cancer types. The thiazole ring is often associated with anticancer properties due to its ability to interact with various biological targets involved in tumor growth and metastasis.

- Mechanism of Action : The compound may inhibit enzymes related to cancer cell proliferation or induce apoptosis in cancer cells. For instance, studies have shown that thiazole derivatives can affect metabolic pathways altered in tumors harboring mutations in isocitrate dehydrogenase (IDH) genes .

Antimicrobial Activity

The thiazole moiety is also noted for its antimicrobial properties. Compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide have been synthesized and tested against various bacterial strains.

- Case Study : A series of thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

| Compound | Activity |

|---|---|

| Thiazole Derivative A | Effective against Staphylococcus aureus |

| Thiazole Derivative B | Effective against Escherichia coli |

Neuropharmacology

The compound's structure suggests potential applications in treating neurological disorders. Thiazoles have been linked to anticonvulsant effects, making them candidates for further exploration in neuropharmacology.

- Research Insights : Studies have indicated that thiazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy and anxiety disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. Understanding the SAR is crucial for optimizing its efficacy:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Enhances anticancer activity |

| Pyrazole Substituent | Modulates neuropharmacological effects |

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, the following structurally related analogs are compared:

Table 1: Structural and Functional Comparison

Key Comparative Analysis

In contrast, the benzo[d]thiazole derivative () lacks strong hydrogen-bond donors, relying instead on chloro and methyl groups for van der Waals interactions, which may reduce solubility but improve lipophilicity .

Molecular Weight and Lipophilicity The target compound’s calculated molecular weight (342.39) is intermediate between the furan analog (302.35) and the benzo[d]thiazole derivative (362.90).

The benzo[d]thiazole system () introduces a larger aromatic surface area, which could enhance binding to hydrophobic protein pockets in biological applications .

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen. They have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The specific compound in focus has shown promise in various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases.

- Receptor Modulation : It can bind to receptors that modulate cellular signaling pathways, affecting cell proliferation and survival.

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.50 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:

- A431 (epidermoid carcinoma) : IC50 = 1.98 µg/mL

- Jurkat (T-cell leukemia) : IC50 = 1.61 µg/mL

The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring enhance its cytotoxic effects .

Case Studies

Several case studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:

- Case Study 1 : A study on the use of thiazole derivatives in combination therapy for resistant bacterial infections showed improved efficacy when combined with standard antibiotics.

- Case Study 2 : Clinical trials involving thiazole derivatives as adjunct therapies in cancer treatment reported enhanced patient outcomes and reduced side effects compared to traditional chemotherapeutics.

Q & A

Q. Table 1: Example Synthetic Protocol

| Step | Reaction Type | Conditions | Yield (%)* | Validation |

|---|---|---|---|---|

| 1 | Cyclocondensation | 80°C, DMF, 12h | ~65 | NMR, IR |

| 2 | Amide coupling | EDCI/HOBt, 0°C, 4h | ~75 | LC-MS |

| *Hypothetical data based on analogous syntheses. |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–170 ppm). Multiplicity analysis confirms substituent positions .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., pyrazole-methyl groups) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 350.12) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Table 2: Key Analytical Benchmarks

| Technique | Target Feature | Critical Peaks/Data | Reference |

|---|---|---|---|

| 1H NMR | Thiazole protons | δ 7.3 (s, 1H) | |

| HRMS | Molecular ion | m/z 350.1234 ([M+H]+) |

Advanced: How can hydrogen bonding and graph set analysis elucidate crystal packing behavior?

Methodological Answer:

- Hydrogen Bonding Analysis :

- Use single-crystal X-ray diffraction (SC-XRD) to identify donor-acceptor pairs (e.g., N–H···O=C interactions). SHELXL software refines hydrogen atom positions and thermal parameters .

- Graph set notation (e.g., R₂²(8) motifs) classifies intermolecular interactions, revealing layered or helical packing patterns .

- Case Study : Analogous pyrazole-thiazole compounds exhibit bifurcated H-bonds between amide NH and thiazole N, stabilizing 2D sheets .

Q. Table 3: Representative H-Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|---|

| N–H | O=C | 2.89 | 155 | C(4) |

| C–H | N (thiazole) | 3.12 | 145 | D(2) |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., antibacterial vs. anticancer results) often arise from:

- Experimental Variability :

- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols .

- Dosage gradients : Use IC₅₀ assays (0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects .

- Structural Confounders :

- Verify purity (>95% by HPLC) to exclude byproduct interference .

- Perform SAR studies: Modify the acetamide or pyrazole group to isolate pharmacophores .

Q. Table 4: Biological Activity Comparison

| Study | Activity (IC₅₀, µM) | Cell Line | Purity (%) | Reference |

|---|---|---|---|---|

| A | 12.4 (Anticancer) | MCF-7 | 98 | |

| B | >50 (Inactive) | HeLa | 90 |

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinase domains). Parameterize pyrazole-thiazole torsions for accurate pose prediction .

- MD Simulations :

- Pharmacophore Modeling :

- Identify critical features (e.g., H-bond acceptors at acetamide carbonyl) using Schrödinger’s Phase .

Q. Table 5: Docking Scores vs. Experimental Data

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 | -9.1 | 8.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.